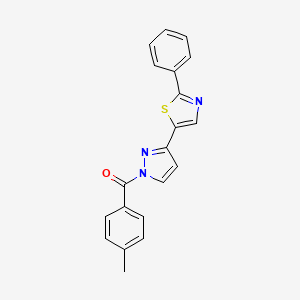
(4-Methylphenyl)(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylphenyl)(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazolone derivative and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of (4-Methylphenyl)(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial and antiviral activities. It has also been reported to induce apoptosis in cancer cells, which is a process of programmed cell death.
Advantages and Limitations for Lab Experiments
The advantages of using (4-Methylphenyl)(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for the use of (4-Methylphenyl)(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone in scientific research. These include its potential as a fluorescent probe for bioimaging, its use as a ligand for metal ion detection, and its application in the development of new anti-cancer drugs. Further studies are needed to fully explore the potential of this compound in these and other areas of research.
Synthesis Methods
The synthesis of (4-Methylphenyl)(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone has been reported in the literature using different methods. One of the most common methods involves the reaction of 4-methylacetophenone, 2-phenyl-1,3-thiazole-5-carboxaldehyde, and 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a suitable catalyst. The reaction mixture is heated under reflux conditions for several hours, and the product is obtained by filtration and recrystallization.
Scientific Research Applications
(4-Methylphenyl)(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, anti-cancer, anti-bacterial, anti-viral, and anti-fungal activities. It has also been found to have potential as a fluorescent probe for bioimaging and as a ligand for metal ion detection.
properties
IUPAC Name |
(4-methylphenyl)-[3-(2-phenyl-1,3-thiazol-5-yl)pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-14-7-9-16(10-8-14)20(24)23-12-11-17(22-23)18-13-21-19(25-18)15-5-3-2-4-6-15/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIMOLVEXZWRSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CN=C(S3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B2912722.png)
![5-Chloro-2-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2912723.png)
![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2912724.png)
![1-(4-chlorophenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2912727.png)
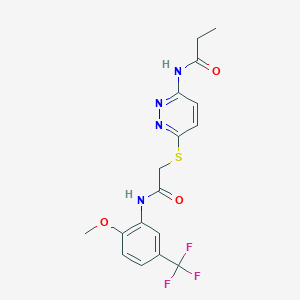
![3,6-dichloro-N-{4-[(2-methylpiperidin-1-yl)methyl]phenyl}pyridine-2-carboxamide](/img/structure/B2912730.png)
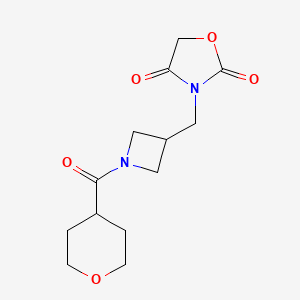
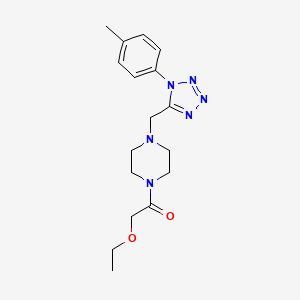
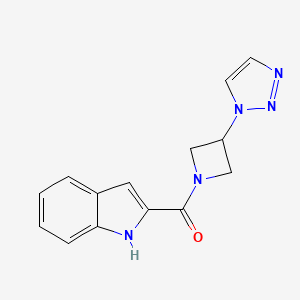
![3-(2-Fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-YL]methyl}propanamide](/img/structure/B2912738.png)
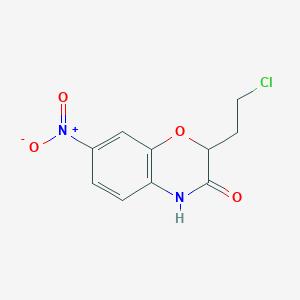
![N-(3,5-dimethoxyphenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2912741.png)

![(1R,5S)-N-(4-methoxybenzyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2912743.png)